Trihexyphenidyl hydrochloride

Overview

Description

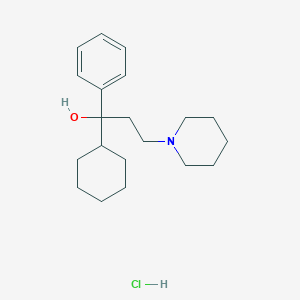

Trihexyphenidyl hydrochloride is a synthetic, substituted piperidine derivative with parasympatholytic (anticholinergic) activity. It is primarily used to manage symptoms of Parkinson’s disease, such as rigidity and tremor, by antagonizing muscarinic acetylcholine receptors. This action restores the balance between cholinergic and dopaminergic pathways in the basal ganglia . Additionally, it exerts direct antispasmodic effects on smooth muscle . Chemically, it is represented by the formula C₂₀H₃₂ClNO (molecular weight: 337.93 g/mol) and features a cyclohexyl-phenyl-hydroxypropane backbone with a piperidine moiety . Its stereoselective synthesis involves the (R)-enantiomer as the pharmacologically active form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Trihexyphenidyl Hydrochloride involves several steps. Initially, intermediate propiophenone piperidyl hydrochloride is synthesized. This intermediate is then subjected to a Grignard reaction using a Grignard reagent, typically in the presence of a solvent like methyl tertiary butyl ether, which replaces the traditionally used diethyl ether due to safety concerns .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the preparation of the intermediate, followed by its conversion to the crude product, which is then refined to obtain the final product. The use of safer solvents and optimized reaction conditions ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Trihexyphenidyl Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it to different reduced forms.

Substitution: It can undergo substitution reactions, particularly at the piperidine ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

FDA-Approved Indications

Trihexyphenidyl hydrochloride is predominantly indicated for:

- Parkinson's Disease: It is effective in alleviating symptoms such as tremors, rigidity, and bradykinesia associated with Parkinson's disease. The drug is often used as an adjunct to levodopa therapy, enhancing overall symptom control .

- Drug-Induced Extrapyramidal Symptoms: Trihexyphenidyl is utilized to manage extrapyramidal side effects resulting from first-generation antipsychotic medications, such as haloperidol and fluphenazine. It helps reduce symptoms like oculogyric crises and dyskinetic movements .

Off-Label Uses

In addition to its approved indications, this compound has several off-label applications:

- Dystonia: It is used in patients with dystonia, particularly in children with cerebral palsy, to manage involuntary muscle contractions .

- Essential Tremor and Akathisia: The drug may be prescribed for essential tremor and akathisia, providing symptomatic relief .

- Organophosphate Poisoning: Trihexyphenidyl has shown efficacy as an antidote for organophosphate poisoning, surpassing atropine in counteracting cholinergic crises .

- Other Dyskinesias: Preliminary studies suggest potential benefits in treating Huntington's chorea and spasmodic torticollis .

Case Study 1: Malignant Hyperthermia

A notable case involved a 55-year-old male patient who developed malignant hyperthermia and severe hyponatremia attributed to high doses of trihexyphenidyl. After discontinuation of the drug, the patient's fever and sodium levels normalized within days, highlighting the importance of monitoring for adverse reactions during treatment .

Case Study 2: Efficacy in Parkinson's Disease

A controlled study demonstrated that patients receiving trihexyphenidyl alongside levodopa experienced significant improvements in motor symptoms compared to those on placebo. This underscores the drug's role as an effective adjunct therapy in managing Parkinson’s disease .

Data Summary

| Application | Type | Evidence Level |

|---|---|---|

| Parkinson's Disease | FDA-Approved | Strong |

| Drug-Induced Extrapyramidal Symptoms | FDA-Approved | Strong |

| Dystonia | Off-Label | Moderate |

| Essential Tremor | Off-Label | Preliminary |

| Organophosphate Poisoning | Off-Label | Moderate |

Mechanism of Action

Trihexyphenidyl Hydrochloride exerts its effects by acting as a non-selective muscarinic acetylcholine receptor antagonist. It binds with higher affinity to the M1 subtype of muscarinic receptors, primarily located in the central nervous system. By inhibiting the action of acetylcholine, it helps restore the balance between acetylcholine and dopamine in the brain, thereby alleviating symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Pharmacological Class and Mechanism of Action

Key Insight : While Trihexyphenidyl and Procyclidine share anticholinergic mechanisms, antipsychotics like Chlorpromazine and Haloperidol target dopaminergic pathways. Trihexyphenidyl is often co-administered with antipsychotics to mitigate extrapyramidal side effects (EPS) .

Chemical and Analytical Properties

Chemical Stability & Detection :

- Trihexyphenidyl HCl : Linear range in HPLC: 9–500 µg/mL; LOD: 3.09 µg/mL, LOQ: 9.39 µg/mL .

- Chlorpromazine HCl : Linear range: 10–300 µg/mL; LOD: 3.14 µg/mL, LOQ: 9.51 µg/mL .

- Trifluoperazine HCl : Linear range: 32–96 µg/mL; LOD: 0.0015 µg/mL, LOQ: 0.0045 µg/mL .

- Haloperidol : Linear range: 5–50 µg/mL; retention time: 6.12 min .

Retention Times in RP-HPLC :

Structural Notes: Trihexyphenidyl and Procyclidine share a chiral hydroxypropane backbone but differ in stereochemistry (R vs. S configurations) .

Pharmacokinetic and Clinical Considerations

- Protein Binding : Trihexyphenidyl competes with tyrosine kinase inhibitors (TKIs) for α1-acid glycoprotein (AGP) binding, enhancing TKI efficacy in plasma .

- Stereoselectivity : The (R)-enantiomer of Trihexyphenidyl is pharmacologically active, while Procyclidine’s (S)-enantiomer is prioritized .

- Clinical Patterns : Prophylactic use of Trihexyphenidyl with antipsychotics occurs in 19.37% of cases, highlighting its role in EPS prevention .

Biological Activity

Trihexyphenidyl hydrochloride is a muscarinic antagonist primarily used in the management of Parkinson's disease and drug-induced extrapyramidal disorders. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and notable case studies that illustrate its clinical implications.

Trihexyphenidyl acts as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a stronger affinity for the M1 and M4 subtypes. By blocking these receptors, it reduces the effects of acetylcholine, thereby alleviating symptoms associated with Parkinson's disease such as tremors and rigidity. Additionally, it may enhance dopamine release in the striatum indirectly through modulation of nicotinic acetylcholine receptor neurotransmission .

Pharmacokinetics

- Absorption : Trihexyphenidyl is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations (C_max) of approximately 7.2 ng/mL within 1.3 hours (T_max) after administration .

- Half-Life : The mean elimination half-life is about 3.2 hours, indicating a relatively short duration of action that necessitates multiple daily doses for sustained effect .

- Elimination : The drug is primarily excreted unchanged in urine .

Adverse Effects and Toxicity

While generally effective, trihexyphenidyl can cause significant adverse effects due to its anticholinergic properties. Common side effects include:

- Dry mouth

- Blurred vision

- Constipation

- Cognitive impairment

In cases of overdose, symptoms may escalate to severe agitation, hallucinations, and hyperthermia. A notable case reported malignant hyperthermia and syndrome of inappropriate antidiuretic hormone secretion (SIADH) linked to high doses of trihexyphenidyl, highlighting the need for careful dosage management .

Case Study 1: Malignant Hyperthermia Induced by Trihexyphenidyl

A 55-year-old male with Parkinson's disease experienced high fever and severe hyponatremia after taking trihexyphenidyl at a high dosage (6 mg three times daily). Initially misdiagnosed with pneumonia, further investigation revealed that discontinuation of trihexyphenidyl led to normalization of body temperature and serum sodium levels over three days . This case underscores the potential for trihexyphenidyl to disrupt hypothalamic function, leading to abnormal secretion of antidiuretic hormone.

Research Findings

Recent studies have explored the cognitive effects of trihexyphenidyl. An investigation showed that acute administration impaired total recall significantly in subjects, indicating potential risks for cognitive function in patients receiving this medication .

Summary Table: Key Pharmacological Properties

| Property | Value |

|---|---|

| Drug Class | Antimuscarinic |

| Primary Use | Parkinson's disease |

| C_max | 7.2 ng/mL |

| T_max | 1.3 hours |

| Half-Life | 3.2 hours |

| Excretion | Urine (unchanged) |

| Common Side Effects | Dry mouth, blurred vision |

| Severe Risks | Hyperthermia, SIADH |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying trihexyphenidyl hydrochloride in pharmaceutical formulations?

this compound can be quantified using ultraviolet-visible (UV-Vis) spectrophotometry and thin-layer chromatography (TLC) . For UV-Vis, a bromocresol purple-based method is employed, where absorbance is measured at 408 nm after extraction with chloroform . TLC involves silica gel plates developed in a chloroform-methanol (9:1) system, with detection using hexachloroplatinate-potassium iodide spray, yielding blue-purple spots . For higher specificity, reverse-phase HPLC methods are recommended, particularly for stability-indicating assays. A validated HPLC method quantifies this compound in the range of 5–15 µg/mL with trifluoperazine and chlorpromazine .

Q. How should dissolution testing be designed for this compound tablets to ensure bioequivalence?

Dissolution testing requires a USP Apparatus 2 (paddle method) at 50 rpm, using 900 mL of 0.1 N HCl at 37°C. Samples are withdrawn at 30 minutes and analyzed via UV-Vis at 408 nm after extraction with chloroform. Acceptance criteria specify ≥75% dissolution within 30 minutes . For extended-release formulations, a multi-stage pH-shift method (e.g., pH 1.2 for 2 hours, pH 6.8 thereafter) may be necessary to mimic gastrointestinal conditions .

Q. What are the critical parameters for ensuring stability in this compound reference standards?

Reference standards must be stored in tight containers under controlled room temperature (20–25°C) and protected from light. Stability is assessed via loss on drying (LOD) tests, with ≤0.5% weight loss after 4 hours under reduced pressure (≤0.67 kPa) at 40°C . Degradation products (e.g., oxidation byproducts) should be monitored using HPLC with a mobile phase of acetonitrile-water-triethylamine (920:80:0.2) adjusted to pH 3.0 with phosphoric acid .

Advanced Research Questions

Q. How can contradictions in reported protein-binding data for this compound be resolved?

Discrepancies in protein-binding studies (e.g., 36–42% albumin binding in dialysis experiments vs. unreported clinical data) may arise from methodological differences. To resolve this, use equilibrium dialysis with human serum albumin (HSA) at physiological pH (7.4) and validate results via LC-MS/MS. Control for variables like temperature (37°C) and ionic strength . Advanced studies should also compare binding kinetics (Ka, Kd) across methodologies to identify systematic biases.

Q. What experimental designs are optimal for evaluating this compound’s M1 muscarinic receptor binding in Parkinson’s disease models?

Use radioligand displacement assays with [³H]-pirenzepine in rat striatal membranes. Incubate trihexyphenidyl (1 nM–10 µM) with 0.5 nM [³H]-pirenzepine for 60 minutes at 25°C. Determine IC50 values and convert to Ki using the Cheng-Prusoff equation. Validate selectivity via M2–M5 receptor subtypes . For in vivo correlation, employ 6-hydroxydopamine-lesioned rats and assess rotational behavior post-administration, comparing dose-response curves with receptor occupancy data .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling address variability in this compound’s clinical efficacy for dystonia?

Develop a compartmental PK-PD model integrating plasma concentration-time data (Cmax: ~2–4 hours) with Unified Dystonia Rating Scale (UDRS) scores. Account for covariates like CYP2D6 polymorphism (affecting metabolism) and blood-brain barrier permeability. Use nonlinear mixed-effects modeling (NONMEM) to identify subpopulations with divergent dose-response relationships . For pediatric cohorts, incorporate allometric scaling to adjust for body weight and hepatic maturation .

Q. What mechanistic studies elucidate trihexyphenidyl’s role in drug-induced cognitive impairment?

Conduct passive avoidance tests in rodents to assess memory deficits. Administer trihexyphenidyl (1–5 mg/kg) with/without acetylcholinesterase inhibitors (e.g., donepezil) and measure latency to enter a dark compartment. Pair with microdialysis to monitor hippocampal acetylcholine levels. For synaptic plasticity, evaluate long-term potentiation (LTP) in hippocampal slices via extracellular field recordings .

Q. Methodological Considerations

Q. How should researchers mitigate batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles for critical process parameters (CPPs):

- Reaction temperature : Maintain at 25–30°C during cyclohexylation to prevent epimerization.

- Crystallization : Use ethanol-water (3:1) at 4°C for optimal purity (>98.5%) .

- In-process controls : Monitor intermediate (1-cyclohexyl-1-phenyl-3-piperidinopropanol) via in-line FTIR to ensure ≤0.1% residual piperidine .

Q. What strategies improve detection limits in stability-indicating assays for this compound degradation products?

Employ UHPLC-QTOF-MS with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Use positive-ion mode (m/z 338.0 → 201.1 for trihexyphenidyl) and quantify degradation products (e.g., N-oxide) at ≤0.2% w/w. Validate per ICH Q2(R1) guidelines for sensitivity (LOQ ≤0.05%) .

Q. Contradiction Analysis

Q. Why do clinical trials report conflicting tolerability outcomes for trihexyphenidyl in pediatric dystonia?

Variability arises from dosing protocols and comorbid conditions . Trials with gradual titration (0.1 mg/kg/day increments weekly) show >80% tolerability, whereas rapid escalation (0.2 mg/kg/day) correlates with anticholinergic side effects (e.g., xerostomia) . Additionally, studies excluding patients with pre-existing cognitive deficits report better outcomes, suggesting confounding factors in heterogeneous cohorts .

Properties

IUPAC Name |

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWJJTJNXAKQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-11-6 (Parent) | |

| Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045802 | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52-49-3 | |

| Record name | (±)-Trihexyphenidyl hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYPHENIDYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO61G82577 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.